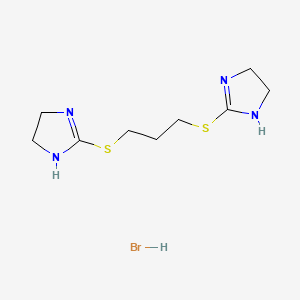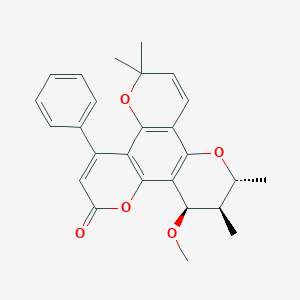
12-O-Methylinophyllum A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-O-Methylinophyllum A is a bioactive compound extracted from botanical sources. It is renowned for its potent anti-inflammatory properties and has garnered significant interest within biomedical research due to its efficacy in studying a broad spectrum of inflammatory ailments, including arthritis and inflammatory bowel disease.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 12-O-Methylinophyllum A typically involves the methylation of inophyllum A. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from botanical sources, followed by purification processes such as column chromatography. The compound is then crystallized to achieve high purity levels suitable for research and pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
12-O-Methylinophyllum A undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
12-O-Methylinophyllum A has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying methylation reactions and their mechanisms.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored for its anti-inflammatory and potential anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry
Wirkmechanismus
The mechanism of action of 12-O-Methylinophyllum A involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase and lipoxygenase. Additionally, it modulates the expression of inflammatory cytokines like tumor necrosis factor-alpha and interleukin-6. These actions collectively contribute to its anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Inophyllum A: The parent compound from which 12-O-Methylinophyllum A is derived.
Psoralidin: Another coumarin derivative with similar anti-inflammatory properties.
Glycyrol: Known for its anti-inflammatory and antioxidant activities.
Glycycoumarin: Exhibits anti-inflammatory and hepatoprotective effects.
Uniqueness
This compound stands out due to its specific methylation, which enhances its bioavailability and potency compared to its parent compound, inophyllum A. This modification also allows for more targeted interactions with molecular pathways, making it a valuable compound in both research and therapeutic contexts .
Eigenschaften
Molekularformel |
C26H26O5 |
|---|---|
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
(16R,17R,18R)-18-methoxy-10,10,16,17-tetramethyl-6-phenyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one |
InChI |
InChI=1S/C26H26O5/c1-14-15(2)29-23-17-11-12-26(3,4)31-24(17)20-18(16-9-7-6-8-10-16)13-19(27)30-25(20)21(23)22(14)28-5/h6-15,22H,1-5H3/t14-,15-,22-/m1/s1 |
InChI-Schlüssel |
STOSFQGFUXQJCN-DOQJBMMISA-N |
Isomerische SMILES |
C[C@@H]1[C@H](OC2=C([C@@H]1OC)C3=C(C(=CC(=O)O3)C4=CC=CC=C4)C5=C2C=CC(O5)(C)C)C |
Kanonische SMILES |
CC1C(OC2=C(C1OC)C3=C(C(=CC(=O)O3)C4=CC=CC=C4)C5=C2C=CC(O5)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




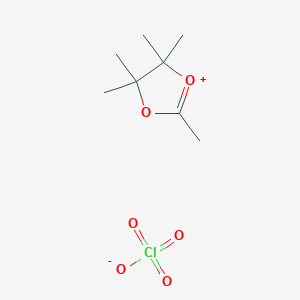
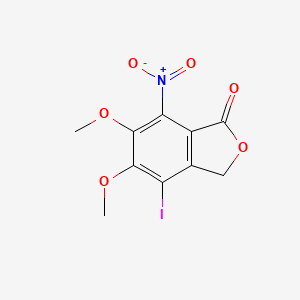
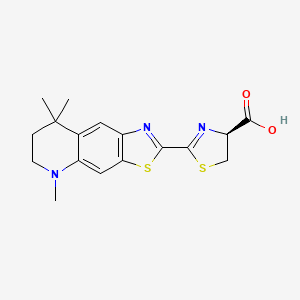
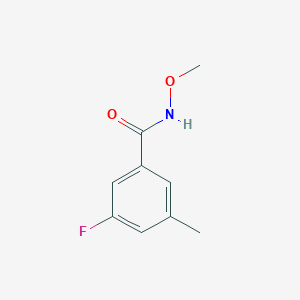
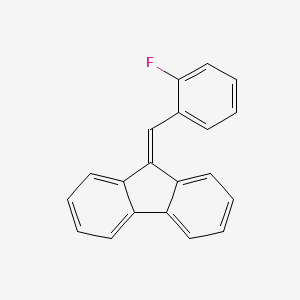
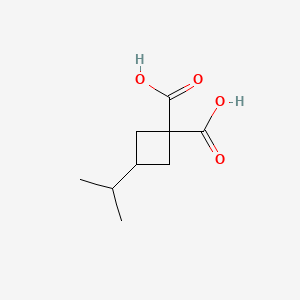
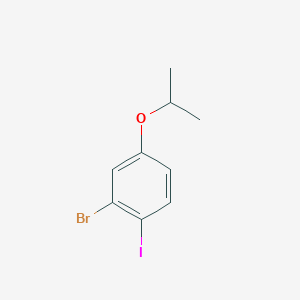
![2-Amino-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B14761397.png)
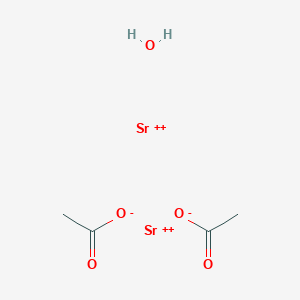
![Naphtho[1,8-cd][1,2]oxathiole](/img/structure/B14761413.png)
